molecular formula C18H19N3O3 B6473101 4-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2640892-12-0

4-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B6473101
CAS No.: 2640892-12-0
M. Wt: 325.4 g/mol
InChI Key: FKBRCMONBGPTCY-UHFFFAOYSA-N
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Description

The compound “4-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide” is a complex organic molecule. Benzofuran, a component of this compound, is a heterocyclic compound that is found to be a suitable structure in a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .

Future Directions

The future research directions for this compound could involve exploring its potential therapeutic applications, given the wide array of biological activities exhibited by benzofuran derivatives . Further studies could also focus on improving the synthesis methods and understanding the detailed mechanism of action.

Mechanism of Action

Target of Action

camara and is an inhibitor of Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a target for many drugs, particularly in the treatment of neurodegenerative diseases.

Mode of Action

Given the known activity of 2,3-dihydrobenzofuran, it can be hypothesized that the compound may interact with its target, ache, inhibiting its activity and thereby increasing the concentration of acetylcholine in the synaptic cleft .

Biochemical Pathways

The compound, through its potential inhibition of AChE, could affect the cholinergic pathway. This pathway involves the transmission of nerve impulses through acetylcholine. By inhibiting AChE, the compound could potentially prolong the action of acetylcholine, enhancing cholinergic transmission .

Pharmacokinetics

The solubility of the compound in established processing solvents and its general air stability suggest that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action would likely be an enhancement of cholinergic transmission due to increased acetylcholine levels. This could potentially have therapeutic effects in conditions characterized by reduced cholinergic activity, such as certain neurodegenerative diseases .

Action Environment

The compound’s solubility in established processing solvents and its general air stability suggest that it may be relatively robust in various environmental conditions .

Properties

IUPAC Name

4-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-18(22)16-8-14(3-5-20-16)24-15-10-21(11-15)9-12-1-2-17-13(7-12)4-6-23-17/h1-3,5,7-8,15H,4,6,9-11H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBRCMONBGPTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3CC(C3)OC4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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